molecular formula C15H17FN2O B11856310 (1-((6-Fluoroquinolin-2-yl)methyl)pyrrolidin-2-yl)methanol

(1-((6-Fluoroquinolin-2-yl)methyl)pyrrolidin-2-yl)methanol

Cat. No.: B11856310
M. Wt: 260.31 g/mol
InChI Key: DXORDVFADAXAKL-UHFFFAOYSA-N
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Description

(1-((6-Fluoroquinolin-2-yl)methyl)pyrrolidin-2-yl)methanol is a chemical compound with the molecular formula C15H17FN2O and a molecular weight of 260.31 g/mol . This compound features a quinoline ring substituted with a fluorine atom at the 6-position, linked to a pyrrolidine ring via a methylene bridge, and a hydroxyl group attached to the pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((6-Fluoroquinolin-2-yl)methyl)pyrrolidin-2-yl)methanol typically involves the condensation of 6-fluoroquinoline with a pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the quinoline ring . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(1-((6-Fluoroquinolin-2-yl)methyl)pyrrolidin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-((6-Fluoroquinolin-2-yl)methyl)pyrrolidin-2-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of (1-((6-Fluoroquinolin-2-yl)methyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit enzymes involved in critical biological pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    (1-((6-Fluoropyridin-2-yl)methyl)pyrrolidin-2-yl)methanol: Similar structure but with a pyridine ring instead of a quinoline ring.

    (1-((6-Chloroquinolin-2-yl)methyl)pyrrolidin-2-yl)methanol: Similar structure but with a chlorine atom instead of a fluorine atom.

    (1-((6-Methylquinolin-2-yl)methyl)pyrrolidin-2-yl)methanol: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom at the 6-position of the quinoline ring in (1-((6-Fluoroquinolin-2-yl)methyl)pyrrolidin-2-yl)methanol enhances its lipophilicity and metabolic stability compared to its analogs. This unique feature may contribute to its improved biological activity and potential therapeutic applications .

Properties

Molecular Formula

C15H17FN2O

Molecular Weight

260.31 g/mol

IUPAC Name

[1-[(6-fluoroquinolin-2-yl)methyl]pyrrolidin-2-yl]methanol

InChI

InChI=1S/C15H17FN2O/c16-12-4-6-15-11(8-12)3-5-13(17-15)9-18-7-1-2-14(18)10-19/h3-6,8,14,19H,1-2,7,9-10H2

InChI Key

DXORDVFADAXAKL-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CC2=NC3=C(C=C2)C=C(C=C3)F)CO

Origin of Product

United States

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